2-(Difluoromethyl)-1,6-naphthyridine-8-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-1,6-naphthyridine-8-carboxylic acid is a fluorinated heterocyclic compound. The presence of the difluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and continuous flow reactors to ensure efficiency and scalability . The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1,6-naphthyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions are tailored to achieve the desired transformations with high efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(Difluoromethyl)-1,6-naphthyridine-8-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1,6-naphthyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated heterocycles such as difluoromethyl pyrroles and difluoromethyl phenyl sulfides .
Uniqueness
2-(Difluoromethyl)-1,6-naphthyridine-8-carboxylic acid is unique due to its specific naphthyridine core structure combined with the difluoromethyl group. This combination imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high metabolic stability and lipophilicity .
Properties
IUPAC Name |
2-(difluoromethyl)-1,6-naphthyridine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2/c11-9(12)7-2-1-5-3-13-4-6(10(15)16)8(5)14-7/h1-4,9H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAYUTXPAGWJPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=NC=C21)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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